molecular formula C16H20N2O8 B2447811 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid CAS No. 353793-01-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid

Cat. No. B2447811
CAS RN: 353793-01-8
M. Wt: 368.342
InChI Key: COVIXKYXTKMHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide; oxalic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is synthesized by the reaction of 2-(morpholin-4-yl)acetic acid with 1,2-dihydroxybenzene-3,5-disulfonic acid.

Scientific Research Applications

Enzyme Inhibitory Potential

  • A study synthesized new sulfonamides with benzodioxane and acetamide moieties, demonstrating substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Anti-Diabetic Potential

  • Research focused on synthesizing new acetamides to evaluate their anti-diabetic potentials. The compounds exhibited weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential for type-2 diabetes treatment (Abbasi et al., 2023).

Antibacterial and Antifungal Agents

  • A study synthesized various acetamides and tested them for antimicrobial and antifungal activities. Some compounds, particularly 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, exhibited good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).

Antibacterial Potential

  • Research synthesized N-substituted sulfonamides with a benzodioxane moiety to investigate their antibacterial potential. The compounds showed potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Antifungal Activity

  • A fungicidal screen identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as agents against Candida and Aspergillus species, showing broad antifungal in vitro activity (Bardiot et al., 2015).

Potent Antibacterial Agents

  • Novel acetamides were synthesized and screened for their antibacterial potential, displaying potent activity and considered as possible therapeutic entrants for bacterial infections (Abbasi et al., 2022).

Antimicrobial Evaluation

  • A series of acetamides were prepared and screened for antimicrobial activity, with compounds showing active effects against selected microbial species (Gul et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-ylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.C2H2O4/c17-14(10-16-3-5-18-6-4-16)15-11-1-2-12-13(9-11)20-8-7-19-12;3-1(4)2(5)6/h1-2,9H,3-8,10H2,(H,15,17);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVIXKYXTKMHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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